N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Binding Characteristics:
- The study of diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate reveals insights into the displacement of the N atom from the plane of the naphthalene ring system, illustrating the compound's structural dynamics and potential for forming weak intermolecular hydrogen bonds, which could be relevant for its applications in molecular recognition and assembly processes (Yong Zhang, Yuan Qu, Ting Liu, 2009).
Asymmetric Synthesis and Ligand Behavior:
- Research on the use of organopalladium complexes with naphthalene-based chiral auxiliaries highlights the potential of such compounds in promoting asymmetric synthesis, indicating their applicability in creating chiral ligands for catalysis and other synthetic applications (A. Song, A. J. J. Vittal, B. Chan, A. P. Leung, 1999).
Chemical Reactivity and Modification:
- A study on the alkylation of sulfur- and nitrogen-containing compounds shows the versatility of naphthalene-based molecules in undergoing chemical modifications, which could be harnessed in synthetic chemistry and materials science (Y. Ohara, K. Akiba, N. Inamoto, 1983).
Enantioselective Synthesis and Chiral Separation:
- Investigations into the enantioselective synthesis using chiral palladium complexes as templates demonstrate the potential of naphthalene derivatives in stereoselective chemical reactions, which is crucial for the production of enantiomerically pure pharmaceuticals and chemicals (Fengli Liu, S. Pullarkat, Yongxin Li, et al., 2009).
Fluorescent Probes and Imaging:
- The synthesis and application of naphthalene-based fluorescent probes for β-amyloid, demonstrating the compound's utility in molecular diagnostics and imaging of neurodegenerative diseases, provide a basis for further development of sensitive and selective imaging agents (Huan-bao Fa, Jingting Zhou, Dong Zhang, et al., 2015).
Selective Metal Ion Sensing:
- A study on the development of a cyclen compound doubly functionalized with carbamoyl and dansyl groups for selective fluorescent probing of Y(3+) and La(3+) ions underscores the potential applications of naphthalene derivatives in environmental monitoring and analytical chemistry (S. Aoki, H. Kawatani, Teruhiro Goto, et al., 2001).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-26(2)21(20-13-6-9-16-8-4-5-12-19(16)20)15-24-22(27)23(28)25-17-10-7-11-18(14-17)29-3/h4-14,21H,15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSGJIFTSJCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.